![molecular formula C7H11ClO4 B12804160 Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-64-0](/img/structure/B12804160.png)
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
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Overview
Description
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with the molecular formula C12H16N2O4. This compound is known for its unique structure, which includes a dioxetane ring, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of 3,4,4-trimethyl-1,2-dioxetane with carbonochloridic acid. The reaction is carried out under controlled conditions to ensure the stability of the dioxetane ring. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking the dioxetane ring.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable intermediates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its ability to undergo various chemical reactions due to the presence of the dioxetane ring. This ring can be cleaved under specific conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl chloridocarbonate
Uniqueness
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its specific ester group and the presence of the dioxetane ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
109123-64-0 |
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Molecular Formula |
C7H11ClO4 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
(3,4,4-trimethyldioxetan-3-yl)methyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO4/c1-6(2)7(3,12-11-6)4-10-5(8)9/h4H2,1-3H3 |
InChI Key |
ARRVGHALQNQYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)Cl)C |
Origin of Product |
United States |
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